molecular formula C34H34F2N4O6 B7910803 N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B7910803
M. Wt: 632.7 g/mol
InChI Key: FCGJXAOTZFGHNQ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a useful research compound. Its molecular formula is C34H34F2N4O6 and its molecular weight is 632.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-39-14-17-44-18-15-39)38-12-9-28(25)46-29-8-7-24(19-26(29)36)40(23-5-3-22(35)4-6-23)33(42)34(10-11-34)32(37)41/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H2,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGJXAOTZFGHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)N(C5=CC=C(C=C5)F)C(=O)C6(CC6)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34F2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}quinoline (60 mg, 0.18 mmol), N1-(3-Fluoro-4-hydroxyphenyl)-N1-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide, Pd(OAc)2 (4 mg, 0.018 mmol), racemic-2-(di-tert-butylphosphino)-1,1′-binaphthyl (14.2 mg, 0.035 mmol), and K3PO4 (57 mg, 0.27 mmol) were added into a vial equipped with a stirring bar and purged with N2. Anisole (400 μL) was added and the open vial was placed under a stream of N2 for ˜2 min. The vial was capped and the mixture was heated to 110° C. for 32 min, at which time the reaction was found to be complete.
Quantity
60 mg
Type
reactant
Reaction Step One
Name
N1-(3-Fluoro-4-hydroxyphenyl)-N1-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Reactant of Route 5
N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

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